N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Lipophilicity optimization Drug-like properties ADME profiling

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (CAS 921915-48-2) is a synthetic sulfonamide derivative built on a 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold, bearing an ethanesulfonamide substituent at the 6-position. With a molecular weight of 268.33 Da (C₁₂H₁₆N₂O₃S), it is sourced from the ChemDiv diversity screening collection as compound F743-0079 and is supplied by multiple vendors including ChemDiv and Bidepharm at purities of ≥95–98%.

Molecular Formula C12H16N2O3S
Molecular Weight 268.33
CAS No. 921915-48-2
Cat. No. B2545047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide
CAS921915-48-2
Molecular FormulaC12H16N2O3S
Molecular Weight268.33
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C
InChIInChI=1S/C12H16N2O3S/c1-3-18(16,17)13-10-5-6-11-9(8-10)4-7-12(15)14(11)2/h5-6,8,13H,3-4,7H2,1-2H3
InChIKeyLVLOWNFTPRWVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (CAS 921915-48-2): Core Physicochemical Profile and Screening Library Provenance


N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (CAS 921915-48-2) is a synthetic sulfonamide derivative built on a 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold, bearing an ethanesulfonamide substituent at the 6-position. With a molecular weight of 268.33 Da (C₁₂H₁₆N₂O₃S), it is sourced from the ChemDiv diversity screening collection as compound F743-0079 and is supplied by multiple vendors including ChemDiv and Bidepharm at purities of ≥95–98% . The compound belongs to the emerging class of N-sulfonamide-tetrahydroquinolines that have been structurally validated as inverse agonists of the retinoic acid receptor-related orphan receptor γ/γt (RORγ/RORγt) [1] and as bromodomain-targeting ligands [2], making it a relevant chemical starting point for hit-to-lead and SAR exploration campaigns in immunology and oncology.

Chemotype N-sulfonamide-tetrahydroquinoline scaffold validated as RORγ inverse agonist and bromodomain-targeting core
Sourcing Diversity screening library hit (ChemDiv F743-0079) supplied for hit-to-lead and SAR expansion
Target Context Supports nuclear receptor (RORγ) and epigenetic bromodomain (TRIM24/BRPF1) pathway studies

Why N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide Cannot Be Interchanged with Close Sulfonamide Analogs


Substituting N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide with its closest available analogs—such as the N1-benzyl, methanesulfonamide, or aryl-sulfonamide variants—introduces quantifiable shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity that are decisive for target engagement and ADME optimization. The ethanesulfonamide group at the 6-position provides a logP of 1.17, placing it in a favorable drug-like lipophilicity window ; replacement with an N1-benzyl group (logP 4.72) increases lipophilicity by over 3.5 log units (≈3,500-fold) , while bulkier aryl-sulfonamide substituents further compound this shift toward higher logP and reduced aqueous solubility, as documented for the 4-methylphenylmethanesulfonamide analog (estimated log Kow 2.81, water solubility 26.56 mg/L) . These physicochemical differences translate directly into divergent PK profiles, solubility-limited assay behavior, and altered selectivity fingerprints within the RORγ and bromodomain target families, as demonstrated by the structure-guided optimization campaigns that relied on iterative sulfonamide modification [1].

N1-Benzyl Analog Lipophilicity shift toward the N1-benzyl substituent may alter solubility and metabolic stability profiles in cell-based assays.
Aryl-Sulfonamide Variants Bulky aryl-sulfonamide groups can reduce aqueous solubility and modify hydrogen-bond capacity, potentially limiting DMSO-stock compatibility.
Methanesulfonamide Match The ethyl-to-methyl alkyl-chain difference may shift selectivity fingerprints; class-level SAR cannot be assumed to transfer directly.

Quantitative Differentiation Evidence for N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide vs. Closest Analogs


Lipophilicity (logP) Differentiation: Ethanesulfonamide vs. N1-Benzyl Analog

The target compound (logP = 1.17) occupies a lipophilicity range consistent with favorable oral drug-like properties . In contrast, the N1-benzyl-ethanesulfonamide analog (CAS not publicly indexed; ChemDiv/BenchChem product) has a logP of 4.72, representing a 3.55 log unit increase (approximately 3,500-fold higher octanol-water partition coefficient) . This magnitude of lipophilicity shift is known to adversely affect aqueous solubility, metabolic stability, and promiscuous off-target binding [1].

Lipophilicity (logP)
Cross-study comparable
ΔlogP = 3.54 units
Target logP 1.17 vs. N1-benzyl analog logP 4.72
Supports selection for early discovery property windows
Computed properties sourced from vendor datasheets
Lipophilicity optimization Drug-like properties ADME profiling

Polar Surface Area and Hydrogen-Bond Acceptor Capacity: Ethanesulfonamide vs. N1-Benzyl Analog

The target compound possesses a polar surface area (PSA) of 58.20 Ų and 6 hydrogen bond acceptors (HBA) . The N1-benzyl analog has a PSA of only 38.90 Ų and 4 HBA . The 49% higher PSA and 50% greater HBA count of the target compound are consistent with improved aqueous solubility and lower passive membrane permeability, providing a differentiated physicochemical handle for tuning ADME properties within the same tetrahydroquinoline sulfonamide series.

PSA and H-Bond Capacity
Cross-study comparable
ΔPSA = +19.3 Ų; ΔHBA = +2
Target PSA 58.2 Ų vs. N1-benzyl analog PSA 38.9 Ų
Differentiated ADME profile context for peripheral target studies
Vendor-computed physicochemical values
Polar surface area Hydrogen bonding Permeability Drug design

Scaffold Crystallographic Validation: Co-crystal Structures of Close Analogs with TRIM24 and ABA Receptor PYL2

The 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold common to the target compound has been experimentally validated in two high-resolution co-crystal structures: (i) PDB 4YAD (1.73 Å resolution), showing 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (compound 3b) bound to the TRIM24 PHD-bromodomain [1]; and (ii) PDB 4LGB, showing the ABA-mimicking ligand N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide bound to ABA receptor PYL2 in complex with PP2C HAB1 [2]. These structures confirm that the core scaffold engages key hydrogen-bonding and hydrophobic contacts within druggable protein pockets, providing a rational basis for selecting the ethanesulfonamide variant as a starting scaffold for further optimization.

Crystallographic Validation
Supporting evidence
PDB 4YAD (1.73 Å); PDB 4LGB
TRIM24 bromodomain and ABA receptor PYL2 co-crystal structures
Core scaffold binding mode confirmed in druggable protein pockets
No direct co-crystal structure for the specific ethanesulfonamide variant
X-ray crystallography TRIM24 bromodomain ABA receptor Structure-based drug design

SAR Context: N-Sulfonamide-Tetrahydroquinolines as RORγ Inverse Agonists — Ethyl vs. Methyl vs. Aryl Sulfonamide Differentiation

The N-sulfonamide-tetrahydroquinoline chemotype has been established as a privileged scaffold for RORγt inverse agonism. Fauber et al. (2014) reported that sulfonamide substitution directly modulates RORc biochemical and cellular potency, with tertiary sulfonamides achieving >77-fold selectivity over other nuclear receptors [1]. Sun et al. (2020) demonstrated that scaffold-hopping from tertiary sulfonamides to N-sulfonamide-tetrahydroquinolines improved metabolic stability, with compound 13 showing potent RORγt inverse agonism and in vivo efficacy in an IMQ-induced psoriasis model [2]. The ethanesulfonamide variant (target compound) represents the simplest alkyl extension beyond the methanesulfonamide, offering a defined increment in steric bulk and lipophilicity that can be systematically compared against the methyl and aryl sulfonamide series within a single SAR campaign.

RORγ SAR Context
Class-level inference
Ethyl-for-methyl SAR vector
No direct ethanesulfonamide RORγ IC₅₀ reported
Supports systematic exploration of alkyl extension within a validated chemotype
Class-level SAR from Fauber 2014 and Sun 2020
RORγ inverse agonist Structure-activity relationship Th17 cell differentiation Autoimmune disease

Aqueous Solubility Advantage: Ethanesulfonamide vs. 4-Methylphenylmethanesulfonamide Analog

The target compound has a computed logSw of -2.44 (equivalent to approximately 97 mg/L aqueous solubility) . In contrast, the closely related 4-methylphenylmethanesulfonamide analog (CAS 922058-97-7, PDB 4LGB/4LG5) has an estimated water solubility of 26.56 mg/L (log Kow 2.81) . The ethanesulfonamide variant thus provides approximately 3.7-fold higher predicted aqueous solubility, a meaningful advantage for high-concentration screening formats, in vitro assay compatibility, and early formulation feasibility assessment.

Aqueous Solubility
Cross-study comparable
~3.7-fold higher estimated solubility
Target ~97 mg/L vs. 4-methylphenyl analog ~27 mg/L
May support improved assay reliability in high-concentration screening
Computed solubility values; not experimentally measured
Aqueous solubility Formulation Assay compatibility logS

TRIM24/BRPF1 Bromodomain Inhibitor Development: Scaffold Progression from Compound 3b to IACS-9571

The tetrahydroquinoline-6-sulfonamide scaffold served as the structural foundation for the discovery of IACS-9571, a potent dual TRIM24/BRPF1 bromodomain inhibitor (TRIM24 ITC Kd = 31 nM, BRPF1 Kd = 14 nM; cellular EC₅₀ = 50 nM) [1]. Compound 3b (PDB 4YAD), featuring a 2,4-dimethoxybenzenesulfonamide at the 6-position, was a key intermediate in this optimization campaign. IACS-9571 has been validated as a chemical probe for HIV-1 latency reversal, demonstrating that TRIM24 bromodomain inhibition reactivates latent HIV-1 provirus without global T cell activation [2]. The ethanesulfonamide variant represents an earlier, less elaborated member of this chemotype series, making it suitable for SAR studies exploring alternative sulfonamide substitutions before committing to the more complex 2,4-dimethoxybenzenesulfonamide group.

TRIM24/BRPF1 Tool Context
Class-level inference
Early-stage SAR probe
No ethanesulfonamide binding affinity data (cf. IACS-9571 Kd 14–31 nM)
Enables cost-efficient evaluation of simplified sulfonamide binding before committing to complex analogs
Scaffold progression from Palmer et al. 2016
Bromodomain inhibitor TRIM24 BRPF1 Epigenetic probe HIV latency

Recommended Application Scenarios for N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (CAS 921915-48-2)


RORγ/RORγt Inverse Agonist Hit-to-Lead SAR: Systematic Sulfonamide Alkyl Chain Exploration

The target compound is ideally suited as a comparator in systematic SAR campaigns exploring the impact of incremental alkyl sulfonamide extension on RORγ/RORγt inverse agonist potency. By comparing the ethanesulfonamide variant (logP 1.17) against the methanesulfonamide analog (logP ~0.7–0.9 estimated) and the 1-(4-methylphenyl)methanesulfonamide analog (log Kow 2.81) , medicinal chemistry teams can deconvolute the contributions of sulfonamide steric bulk and lipophilicity to biochemical and cellular RORγt inverse agonism, selectivity over related nuclear receptors (>77-fold selectivity achievable per Fauber 2014 [1]), and microsomal metabolic stability — a key optimization goal identified by Sun et al. 2020 [2].

TRIM24/BRPF1 Bromodomain Chemical Probe Development: Early-Stage Scaffold Optimization

The ethanesulfonamide variant serves as an early-stage SAR probe within the TRIM24/BRPF1 bromodomain inhibitor series that culminated in IACS-9571 (TRIM24 Kd 31 nM, BRPF1 Kd 14 nM) [3]. Researchers can use this compound to assess the contribution of the simplified ethylsulfonamide group to bromodomain binding and selectivity before advancing to bulkier aryl-sulfonamide variants such as compound 3b (PDB 4YAD, 1.73 Å) [4]. This enables cost-efficient exploration of the sulfonamide binding pocket without committing to more synthetically complex analogs.

Physicochemical Property SAR Teaching and Training Set for Medicinal Chemistry

The compound's well-defined physicochemical profile (logP 1.17, PSA 58.20 Ų, logSw -2.44, HBA 6, HBD 1) makes it an instructive member of a matched molecular pair analysis (MMPA) training set when compared against the N1-benzyl analog (logP 4.72, PSA 38.90 Ų, HBA 4) . The large and quantifiable differences in lipophilicity, polar surface area, and hydrogen-bonding capacity between these two compounds sharing the identical tetrahydroquinoline-ethanesulfonamide core but differing only at the N1 position provide a clear teaching example of how single-point substitutions drive divergent drug-like properties relevant to permeability, solubility, and metabolic stability predictions.

Diversity-Oriented Screening Library Enrichment for Nuclear Receptor and Epigenetic Targets

As a ChemDiv diversity screening compound (F743-0079) with the tetrahydroquinoline-6-sulfonamide scaffold validated across two distinct target classes — nuclear receptors (RORγ/RORγt) [1] and bromodomain-containing proteins (TRIM24, BRPF1) [3] — the target compound is appropriate for inclusion in target-class-focused screening subsets. Its intermediate lipophilicity (logP 1.17) and moderate polar surface area (58.20 Ų) position it within favorable drug-like property space, reducing the risk of pan-assay interference compounds (PAINS) that frequently plague more lipophilic sulfonamide analogs [1].

Application
Selection Property
Validation Focus
RORγ/γt Inverse Agonist SAR
Systematic sulfonamide alkyl chain exploration
Inverse agonist model-response context and nuclear receptor selectivity
TRIM24/BRPF1 Bromodomain Probe Development
Early-stage scaffold optimization for binding
Bromodomain binding comparison and selectivity against IACS-9571 series
Medicinal Chemistry Teaching Sets
Matched molecular pair analysis (MMPA) training
Physicochemical property predictions (logP, PSA, solubility) for N1-substitution
Diversity-Oriented Screening Enrichment
Validated core scaffold for nuclear receptor and epigenetic targets
Hit confirmation and expansion in target-class-focused screening subsets
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